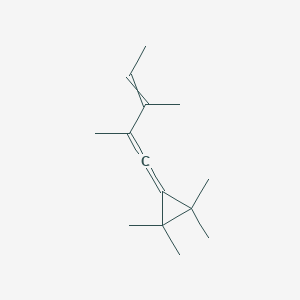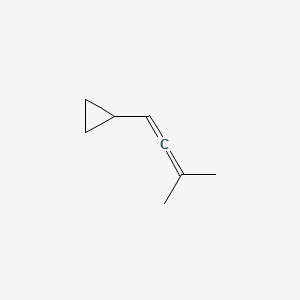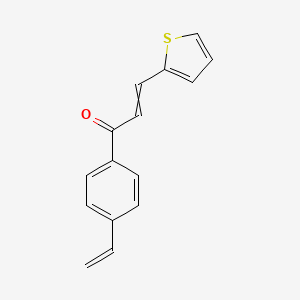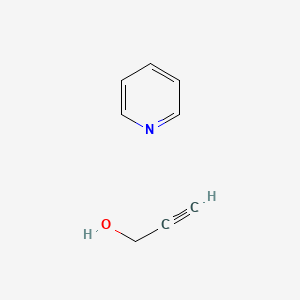
5-(3-Methylbutyl)-2-(piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methylbutyl)-2-(piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbutyl)-2-(piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions.
Addition of the 3-Methylbutyl Group: This step can be carried out using alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(3-Methylbutyl)-2-(piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, derivatives of pyrimidine are often explored for their potential as therapeutic agents, including antiviral, antibacterial, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-(3-Methylbutyl)-2-(piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperidin-1-yl)pyrimidine-4,6-dione: Lacks the 3-methylbutyl group.
5-(3-Methylbutyl)pyrimidine-4,6-dione: Lacks the piperidine group.
2-(Piperidin-1-yl)pyrimidine: Lacks the dione groups.
Uniqueness
The presence of both the piperidine and 3-methylbutyl groups in 5-(3-Methylbutyl)-2-(piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61280-27-1 |
|---|---|
Molekularformel |
C14H23N3O2 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
5-(3-methylbutyl)-2-piperidin-1-yl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C14H23N3O2/c1-10(2)6-7-11-12(18)15-14(16-13(11)19)17-8-4-3-5-9-17/h10-11H,3-9H2,1-2H3,(H,15,16,18,19) |
InChI-Schlüssel |
JLASQTGFYKGJNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1C(=O)NC(=NC1=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)




